molecular formula C18H39N7O3 B1665110 Anisperimus CAS No. 170368-04-4

Anisperimus

Cat. No.: B1665110
CAS No.: 170368-04-4
M. Wt: 401.5 g/mol
InChI Key: PZDPVSFZTKORSP-OAHLLOKOSA-N
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Description

Anisperimus is a synthetic immunosuppressant compound known for its ability to enhance activation-induced T-cell death by promoting the activation of caspase-8 and caspase-10 at the death-inducing signaling complex (DISC) level. It also prevents central nervous system autoimmunity by promoting the development of regulatory CD4 T cells expressing Foxp3 .

Scientific Research Applications

Anisperimus has a wide range of scientific research applications, including:

Future Directions

Anisperimus was initially developed by AbbVie, Inc., but its global highest R&D status is now discontinued . This suggests that development of the drug has been halted, possibly due to issues with efficacy, safety, or other factors. Future research could potentially explore new applications for the drug, or modifications to its structure to improve its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Anisperimus is synthesized through a multi-step process involving the reaction of various intermediates. One of the key steps involves the reaction of a carbamate ester with a guanidine derivative. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is essential to obtain this compound with the desired purity .

Chemical Reactions Analysis

Types of Reactions

Anisperimus undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction may produce reduced forms with different pharmacological properties .

Mechanism of Action

Anisperimus exerts its effects by enhancing activation-induced T-cell death through the promotion of caspase-8 and caspase-10 activation at the DISC level. This leads to the initiation of the apoptotic cascade, resulting in T-cell death. Additionally, this compound promotes the development of regulatory CD4 T cells expressing Foxp3, which play a crucial role in maintaining immune tolerance and preventing autoimmunity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Anisperimus

This compound is unique in its dual mechanism of action, enhancing activation-induced T-cell death and promoting the development of regulatory T cells. This dual action makes it a promising candidate for the treatment of autoimmune diseases and the prevention of graft rejection .

Properties

IUPAC Name

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-[[(3R)-3-aminobutyl]amino]butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N7O3/c1-15(19)8-13-22-9-6-7-12-25-18(27)28-14-16(26)23-10-4-2-3-5-11-24-17(20)21/h15,22H,2-14,19H2,1H3,(H,23,26)(H,25,27)(H4,20,21,24)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDPVSFZTKORSP-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168847
Record name Anisperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170368-04-4
Record name Anisperimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170368044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisperimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANISPERIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0514P112G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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